An In-depth Technical Guide to the Thermodynamic Stability of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid at Room Temperature
An In-depth Technical Guide to the Thermodynamic Stability of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid at Room Temperature
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid at ambient conditions. Directed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to deliver a robust framework for stability assessment. We will explore the intrinsic molecular features contributing to the compound's stability profile, detail rigorous methodologies for empirical evaluation, and discuss potential degradation pathways. The overarching goal is to equip the reader with the necessary expertise to confidently handle, store, and formulate this and structurally related compounds while ensuring their chemical integrity.
Introduction: The Significance of Stability in Drug Development
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf-life.[1] For a novel compound such as 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid, a thorough understanding of its stability profile at room temperature is paramount for several reasons:
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Formulation Strategy: Knowledge of a compound's stability informs the selection of appropriate excipients and dosage forms.[2]
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Storage and Handling: Establishing optimal storage conditions is crucial to prevent degradation and ensure the API meets its specifications over time.[3]
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Regulatory Compliance: Regulatory bodies such as the EMA and FDA require comprehensive stability data as part of the drug approval process.[1][3]
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Predictive Modeling: Understanding the degradation kinetics allows for the prediction of shelf-life and re-test periods under various environmental conditions.
This guide will provide a deep dive into the factors governing the stability of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid and the methodologies to quantify it.
Theoretical Stability Assessment: A Molecular Perspective
The molecular architecture of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid offers initial clues to its thermodynamic stability. The structure comprises three key features: a tetrafluorinated phenyl ring, a ketone carbonyl group, and a carboxylic acid moiety at the terminus of an alkyl chain.
The Influence of the Tetrafluorophenyl Group
The presence of a highly fluorinated aromatic ring is a significant contributor to the molecule's overall stability. The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting considerable resistance to metabolic and chemical degradation.[4] The strong electron-withdrawing nature of the fluorine atoms also deactivates the phenyl ring towards electrophilic attack. Furthermore, fluorination can significantly lower the energy of the highest occupied molecular orbital (HOMO), reducing the molecule's susceptibility to oxidation.[4]
The Role of the Ketone and Carboxylic Acid Moieties
The ketone and carboxylic acid functional groups are the most likely sites of chemical reactivity and potential degradation. The octanoic acid chain itself is generally stable, but the α- and β-carbons relative to the carbonyl and carboxyl groups can be susceptible to certain reactions.
Potential intrinsic instabilities could arise from:
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Keto-enol tautomerism: While generally favoring the keto form, the enol tautomer can be a reactive intermediate.[5]
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Decarboxylation: Although typically requiring elevated temperatures, the presence of the β-keto group could potentially facilitate decarboxylation under certain conditions.
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Oxidative and Hydrolytic Cleavage: The alkyl chain could be susceptible to oxidation, and the molecule as a whole could undergo hydrolysis, particularly at the carboxylic acid end.
Experimental Protocols for Stability Assessment
A multi-pronged experimental approach is necessary to comprehensively evaluate the thermodynamic stability of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid.
Long-Term Stability Studies
Long-term stability testing is the gold standard for determining the shelf-life and storage conditions of a compound.[1] These studies involve storing the compound under controlled conditions that mimic its intended storage environment and periodically testing for any changes in its physicochemical properties.
Protocol for Long-Term Stability Study:
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Sample Preparation: Package the 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid in a container closure system that simulates the proposed packaging for storage and distribution.[3]
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Storage Conditions: Store the samples at room temperature, defined by the International Council for Harmonisation (ICH) guidelines as 25 °C ± 2 °C with 60% ± 5% relative humidity (RH) or 30 °C ± 2 °C with 65% ± 5% RH.[6]
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Testing Schedule: The frequency of testing should be sufficient to establish a stability profile. A typical schedule for a compound with a proposed shelf-life of at least 12 months is every three months for the first year, every six months for the second year, and annually thereafter.[2][3][6]
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Analytical Testing: At each time point, the samples should be analyzed for:
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Appearance (physical form, color)
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Assay (potency)
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Purity (presence of degradation products)
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Moisture content
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A "significant change" is defined as a failure to meet the pre-defined specifications for the compound.[2][6]
| Parameter | Storage Condition | Testing Frequency | Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[2][3][6] | Minimum of 12 months.[1] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | Minimum of three time points (e.g., 0, 3, and 6 months).[2][3][6] | 6 months.[2][3] |
Table 1: ICH Recommended Stability Testing Conditions
Forced Degradation (Stress) Studies
Forced degradation studies are designed to intentionally degrade the compound by exposing it to more extreme conditions than those used in long-term testing. The purpose is to identify potential degradation products and pathways, and to develop and validate stability-indicating analytical methods.
Protocol for Forced Degradation Study:
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Stress Conditions: Expose the compound to a range of stress conditions, including:
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Heat: Elevated temperatures (e.g., 60°C, 80°C).
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Humidity: High relative humidity (e.g., 90% RH).
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Light: Exposure to UV and visible light.
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Acid/Base Hydrolysis: Treatment with dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH).
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Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).
-
-
Analysis: Analyze the stressed samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector and mass spectrometry (MS) to separate, identify, and quantify the parent compound and any degradation products.
Caption: Potential degradation pathways for the target compound.
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Hydrolysis: The carboxylic acid moiety could potentially undergo esterification in the presence of alcohols, or other reactions involving the carboxyl group.
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Oxidation: The aliphatic chain, particularly the carbons adjacent to the carbonyl group, could be susceptible to oxidative cleavage.
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Decarboxylation: While likely requiring significant energy input, thermal decarboxylation is a theoretical possibility.
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Photodegradation: The tetrafluorophenyl ring, although generally stable, could be susceptible to photodegradation upon exposure to high-energy light.
Recommendations for Storage and Handling
Based on the theoretical assessment and general principles of chemical stability, the following recommendations are provided for the storage and handling of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid:
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Storage: The compound should be stored at controlled room temperature (20-25°C) in a well-sealed container to protect it from moisture. [7]For long-term storage, refrigeration (2-8°C) may be advisable to minimize any potential degradation.
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Light Protection: To prevent potential photodegradation, the compound should be stored in a light-resistant container.
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Inert Atmosphere: For highly sensitive applications or long-term archival, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Conclusion
The thermodynamic stability of 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid at room temperature is predicted to be high, primarily due to the robust nature of the tetrafluorophenyl group. However, the presence of the ketone and carboxylic acid functionalities necessitates a thorough experimental evaluation to confirm its stability profile. This guide has outlined a comprehensive framework for such an assessment, encompassing long-term stability studies, forced degradation analysis, and calorimetric techniques. By adhering to these protocols, researchers and drug development professionals can ensure the chemical integrity of this compound and make informed decisions regarding its formulation, storage, and application.
References
- Calorimetry | Science | Research Starters - EBSCO.
- Stability Testing of Active Pharmaceutical Ingredients - BOC Sciences.
- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- Unraveling 3-Oxooctanoic Acid: A Deep Dive into its Theoretical Properties and Metabolic Significance - Benchchem.
- Site-Selective Photochemical Fluorination of Ketals: Unanticipated Outcomes in Selectivity and Stability - ACS Public
- Stability testing of existing active substances and rel
- Stability Testing for Pharmaceuticals & More - Parameter Gener
- How Calorimetry Enhances Understanding of Organic Semiconductor Behaviors.
- Annex 10 - ICH.
- An In-depth Technical Guide to 3-Ketooctanoic Acid Synthesis P
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC.
- Synthesis and Reactivity of Fluorin
- Accurate determination of purity for organic compounds using adiabatic calorimetry | Request PDF - ResearchG
- Comparison of metabolism of octanoic acid and a theoretical metabolism...
- Peptidyl Fluoromethyl Ketones and Their Applic
- Biodegradation of fluorinated octanoic acids in an O>2>-based membrane biofilm reactor.
- Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols - PMC.
- THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD - DTIC.
- Oxidative breakdown of octanoic acid is maintained in patients with cirrhosis despite advanced disease - PubMed.
- Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conform
- Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Comput
- Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing).
- 8-(tert-Butoxy)-8-oxooctanoic acid | 234081-94-8 - Sigma-Aldrich.
- Perfluorooctanoic Acid.
- 8-(tert-Butoxy)-8-oxooctanoic acid | 234081-94-8 - ChemicalBook.
Sources
- 1. humiditycontrol.com [humiditycontrol.com]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 6. database.ich.org [database.ich.org]
- 7. 8-(tert-Butoxy)-8-oxooctanoic acid | 234081-94-8 [chemicalbook.com]
